molecular formula C10H12N2O4 B8292396 M-Xylylene Dicarbamate

M-Xylylene Dicarbamate

Cat. No. B8292396
M. Wt: 224.21 g/mol
InChI Key: FSPRIMKLIVYESK-UHFFFAOYSA-N
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Patent
US08927756B2

Procedure details

The reaction was carried out in the same manner as Example 3 except for using 80.5 g (0.1642 mol) of bis(2,2,3,3,4,4,5,5-octafluoropentyl)carbonate (to be referred to as “BOFC” hereinafter) synthesized in the above Synthesis Example 4 in place of BTFC, and it was confirmed that m-xylylene bis(2,2,3,3,4,4,5,5-octafluoropentyl carbamate) (to be referred to as XDC-4 hereinafter) was generated as the main product (XDA base yield 98.5%). Structural assignment of the product XDC-4 was carried out by 19F-NMR and GC-Mass analyses as well as 1H-NMR. Analytical Results of mass fragments of XDC-4, 1H-NMR and 19F-NMR were shown in the following.
Name
bis(2,2,3,3,4,4,5,5-octafluoropentyl)carbonate
Quantity
80.5 g
Type
reactant
Reaction Step One
Name
m-xylylene bis(2,2,3,3,4,4,5,5-octafluoropentyl carbamate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(C(F)(F)C(F)(F)C(F)F)COC(=O)OCC(F)(F)C(F)(F)C(F)(F)C(F)F.FC(F)(C(F)(F)C(F)(F)C(F)F)C[NH:34][C:35](=[O:62])[O:36][CH2:37][C:38]1[CH:43]=[CH:42][CH:41]=[C:40]([CH2:44][O:45][C:46](=[O:61])[NH:47]CC(F)(F)C(F)(F)C(F)(F)C(F)F)[CH:39]=1>>[C:46](=[O:61])([O:45][CH2:44][C:40]1[CH:41]=[CH:42][CH:43]=[C:38]([CH2:37][O:36][C:35](=[O:62])[NH2:34])[CH:39]=1)[NH2:47]

Inputs

Step One
Name
bis(2,2,3,3,4,4,5,5-octafluoropentyl)carbonate
Quantity
80.5 g
Type
reactant
Smiles
FC(COC(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)=O)(C(C(C(F)F)(F)F)(F)F)F
Step Two
Name
m-xylylene bis(2,2,3,3,4,4,5,5-octafluoropentyl carbamate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CNC(OCC1=CC(=CC=C1)COC(NCC(C(C(C(F)F)(F)F)(F)F)(F)F)=O)=O)(C(C(C(F)F)(F)F)(F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in the above Synthesis Example 4 in place of BTFC, and it
CUSTOM
Type
CUSTOM
Details
Analytical Results of mass fragments of XDC-4

Outcomes

Product
Name
Type
Smiles
C(N)(OCC1=CC(=CC=C1)COC(N)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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